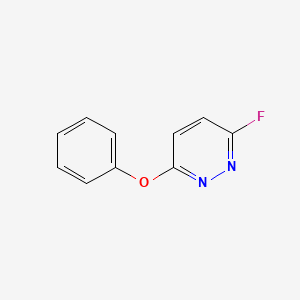
3-Fluoro-6-phenoxypyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Fluoro-6-phenoxypyridazine can be achieved through several methods. One common approach involves the catalytic dehalogenation of 3-phenoxy-6-chloropyridazine or the reaction of 3-chloropyridazine with phenols in the presence of a base . Industrial production methods may involve large-scale preparation using similar synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
3-Fluoro-6-phenoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridazine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the pyridazine ring.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-6-phenoxypyridazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-6-phenoxypyridazine involves its interaction with specific molecular targets. In the context of its use as a herbicide, it may inhibit certain enzymes or pathways critical for plant growth . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-6-phenoxypyridazine can be compared with other fluorinated pyridazine derivatives, such as 3-phenoxy-6-chloropyridazine and 3,6-difluoro-2-methoxypyridine . These compounds share similar structural features but differ in their chemical reactivity and applications. The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and altered electronic characteristics, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
33097-40-4 |
|---|---|
Molekularformel |
C10H7FN2O |
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
3-fluoro-6-phenoxypyridazine |
InChI |
InChI=1S/C10H7FN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
UPYFRNXFSFSERC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)

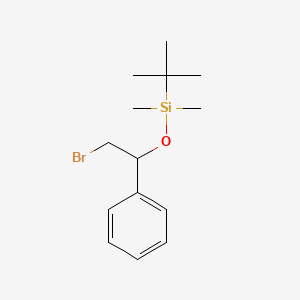
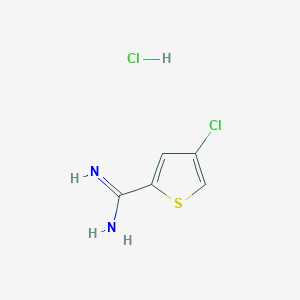
![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)

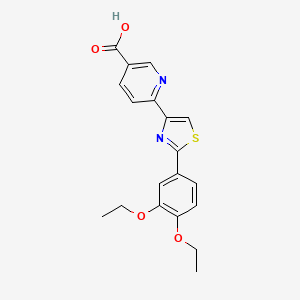
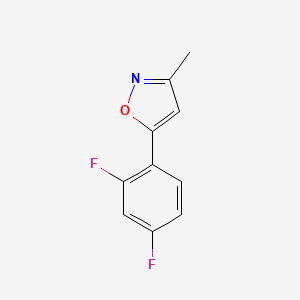
![Benzo[g]quinazoline](/img/structure/B13665071.png)
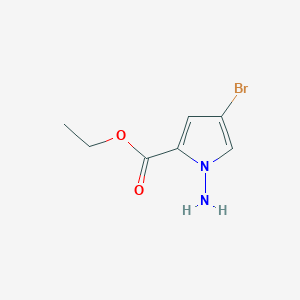
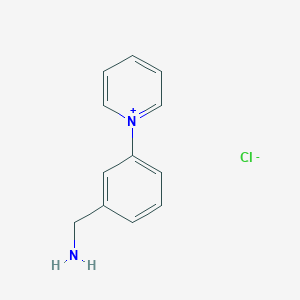

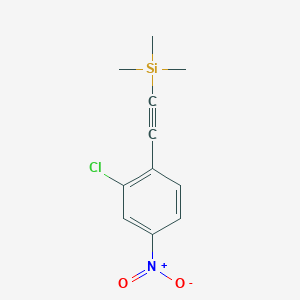
![5-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13665093.png)
